molecular formula C17H27ClN2O B1520588 1-[4-(Dimethylamino)phenyl]octahydro-4a(2H)-isoquinolinol hydrochloride CAS No. 1212099-46-1

1-[4-(Dimethylamino)phenyl]octahydro-4a(2H)-isoquinolinol hydrochloride

Cat. No. B1520588
CAS RN: 1212099-46-1
M. Wt: 310.9 g/mol
InChI Key: XLWAKCBKZCYQPU-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]octahydro-4a(2H)-isoquinolinol hydrochloride is a chemical compound used in scientific research . It has the CAS Number: 1212099-46-1 and a molecular weight of 310.87 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H26N2O.ClH/c1-19(2)14-8-6-13(7-9-14)16-15-5-3-4-10-17(15,20)11-12-18-16;/h6-9,15-16,18,20H,3-5,10-12H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Analgesic and Anti-Inflammatory Effects

The compound 1-[4-(Dimethylamino)phenyl]octahydro-4a(2H)-isoquinolinol hydrochloride has been studied for its analgesic and anti-inflammatory effects. Research indicates that this compound, in various doses, demonstrates significant analgesic and anti-inflammatory activity. It was found to have a pronounced anti-inflammatory effect at a specific dose, significantly greater than that of diclofenac sodium, suggesting its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

Local Anesthetic Activity and Acute Toxicity

Local Anesthetic Activity

Another study evaluated the local anesthetic activity, acute toxicity, and structure-toxicity relationship of synthesized 1-Aryltetrahydroisoquinoline alkaloid derivatives. The research highlighted the potential of these compounds as local anesthetics, with findings indicating that all investigated derivatives showed high local anesthetic activity on rabbit eyes in the studied concentrations, surpassing the effectiveness of lidocaine in terms of the duration of complete anesthesia. This suggests the compound's derivatives could serve as promising drug candidates following further investigations (Azamatov et al., 2023).

Potential Antitumor Agents

Antitumor Activity

The phenyl-substituted derivatives of the compound have been synthesized and evaluated for in vivo antitumor activity. The research aimed to find active compounds with the lowest possible DNA association constants. Some derivatives showed solid tumor activity, with specific substitutions leading to compounds more effective than the parent compound, suggesting their utility in treating leukemia and solid tumors (Atwell et al., 1989).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-19(2)14-8-6-13(7-9-14)16-15-5-3-4-10-17(15,20)11-12-18-16;/h6-9,15-16,18,20H,3-5,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWAKCBKZCYQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3CCCCC3(CCN2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Dimethylamino)phenyl]octahydro-4a(2H)-isoquinolinol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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